
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxy-substituted phenyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
科学的研究の応用
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. Additionally, its ability to participate in hydrogen bonding and π-π interactions contributes to its effectiveness in various applications.
類似化合物との比較
Similar Compounds
(R,R)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different chiral configuration.
1,2-Diphenylethane-1,2-diamine: A structurally similar compound lacking the methoxy groups.
1,2-Bis-(4-methoxyphenyl)ethane-1,2-diamine: A related compound with methoxy groups in different positions.
Uniqueness
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as a chiral ligand and catalyst distinguishes it from other similar compounds.
特性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChIキー |
KBESEIUIYAWEEV-QZTJIDSGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C2=CC(=C(C=C2)OC)OC)N)N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





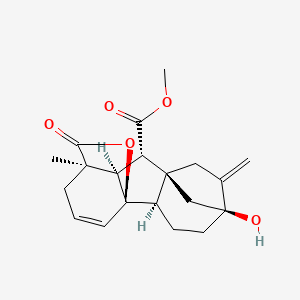
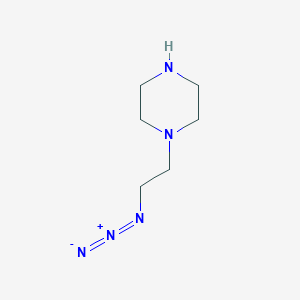
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
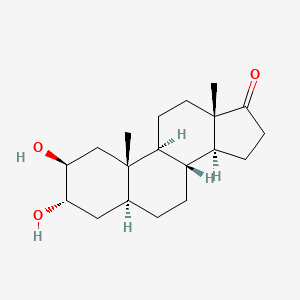
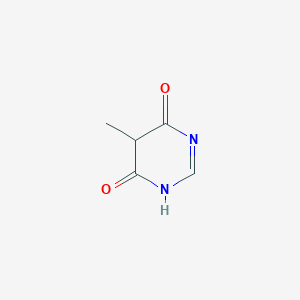
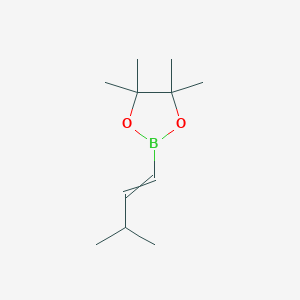
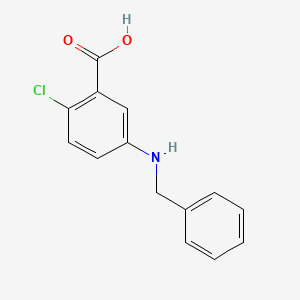
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

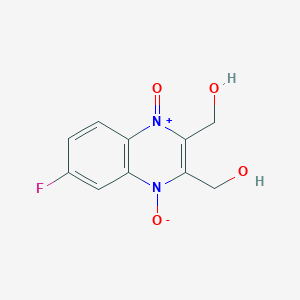
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
